N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that features a thiazole ring and a xanthene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the xanthene structure, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-11-10-23-18(19-11)20-17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-10,16H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQCVPQIZVPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones under reflux conditions.
Xanthene Core Formation: The xanthene core is usually prepared through the condensation of resorcinol with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid.
Coupling Reaction: The final step involves coupling the thiazole derivative with the xanthene derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and fluorescent dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activities or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiazole ring and the xanthene core, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may only contain one of these structural motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
